3-Nonylbenzene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68404-53-5 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
3-nonylbenzene-1,2-diol |
InChI |
InChI=1S/C15H24O2/c1-2-3-4-5-6-7-8-10-13-11-9-12-14(16)15(13)17/h9,11-12,16-17H,2-8,10H2,1H3 |
InChI Key |
HAPOFQBCBUWOEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 3 Nonylbenzene 1,2 Diol
Strategies for the Construction of the Catechol Moiety
The formation of the 1,2-dihydroxybenzene (catechol) structure is a critical step in the synthesis of 3-nonylbenzene-1,2-diol. This can be achieved through the direct hydroxylation of a phenolic precursor or by building the aromatic ring with the desired functionalities in place.
Directed Hydroxylation of Phenolic Precursors
A common route to catechols involves the ortho-hydroxylation of a corresponding phenol (B47542). In the context of this compound, this would typically start from 3-nonylphenol (B92495).
Chemical Methods:
One synthetic approach for the conversion of phenols to catechols is a palladium-catalyzed, silanol-directed C-H oxygenation. This method offers high site selectivity for the oxidation of phenols, including those that are electron-neutral or electron-poor. The process involves an initial silanol-directed acetoxylation, followed by an acid-catalyzed cyclization to form a cyclic silicon-protected catechol. A final desilylation step reveals the catechol product. nih.gov
Another established, albeit sometimes less selective, method is the Dakin oxidation, which follows an initial ortho-formylation of the phenol. nih.gov However, for meta-substituted phenols, achieving high regioselectivity can be challenging. nih.gov
Biomimetic and Enzymatic Approaches:
Nature provides inspiration for selective phenol hydroxylation through enzymes like tyrosinase, a dinuclear copper enzyme that catalyzes the hydroxylation of phenols to catechols. nih.gov Synthetic catalysts have been developed to mimic the action of tyrosinase, enabling the hydroxylation of a variety of phenols using dioxygen. nih.gov These synthetic systems can operate at room temperature and proceed through a stable analog of the oxygenated tyrosinase active site. nih.gov
Enzymes such as cytochrome P450 monooxygenases are also known to hydroxylate aromatic compounds. nih.gov These biocatalysts can offer high regioselectivity under mild reaction conditions. The hydroxylation of long-chain fatty acids by certain cytochrome P450 enzymes has been demonstrated, suggesting the potential for similar enzymes to act on long-chain alkylphenols. researchgate.netnih.gov
Ring Functionalization Approaches
An alternative to direct hydroxylation is the construction of the catechol ring from non-phenolic precursors, where the hydroxyl groups are introduced as part of the ring-forming strategy. For instance, multi-step synthetic sequences starting from materials like 3,4-dimethoxybenzaldehyde (B141060) or m-dimethoxybenzene have been used to create analogues of naturally occurring catechols with long alkyl chains, such as urushiol (B600771). nih.govacs.org These routes involve building the carbon skeleton and then deprotecting the hydroxyl groups at a later stage.
Installation of the Nonyl Aliphatic Chain
The introduction of the C9 alkyl group onto the catechol ring is a key step that defines the final product. Friedel-Crafts reactions are a primary method for this transformation, though other carbon-carbon bond-forming reactions can also be employed.
Friedel-Crafts Alkylation and Related Aromatic Substitution Reactions
The Friedel-Crafts reaction is a classic and widely used method for the alkylation of aromatic rings. wikipedia.orgmt.com In the synthesis of this compound, this would involve the reaction of catechol with a nonyl-containing electrophile in the presence of a Lewis acid catalyst.
A series of mono-, di-, and tetra-alkyl catechols, including monononyl catechol, have been prepared through the Friedel-Crafts alkylation of catechol. nih.gov This direct alkylation provides a straightforward route to the desired carbon skeleton. The reaction is typically carried out using an alkyl halide (e.g., 1-bromononane) or an alkene (e.g., 1-nonene) as the alkylating agent, with a strong Lewis acid like aluminum chloride (AlCl₃) as the catalyst. wikipedia.orgbeyondbenign.org The use of solid acid catalysts, such as zeolites, is also common in industrial applications to improve the environmental profile of the reaction. wikipedia.org
A potential challenge with Friedel-Crafts alkylation is the possibility of carbocation rearrangements, especially when using primary alkyl halides, which can lead to a mixture of isomers. youtube.comkhanacademy.org
For more controlled synthesis, a Friedel-Crafts acylation followed by reduction can be an effective alternative. This two-step process involves first reacting catechol with nonanoyl chloride in the presence of a Lewis acid to form a ketone. The subsequent reduction of the ketone carbonyl group yields the desired nonyl chain. google.comyoutube.com This approach avoids the issue of carbocation rearrangement. youtube.com
| Feature | Friedel-Crafts Alkylation | Friedel-Crafts Acylation followed by Reduction |
|---|---|---|
| Starting Materials | Catechol, Nonyl Halide or Nonene | Catechol, Nonanoyl Chloride |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Lewis Acid (e.g., AlCl₃) for acylation; Reducing agent (e.g., Zn(Hg)/HCl) for reduction |
| Number of Steps | One | Two |
| Key Advantage | Direct, one-step process | Avoids carbocation rearrangements, leading to a single isomer |
| Key Disadvantage | Potential for carbocation rearrangements and polyalkylation | Longer synthetic route |
Alternative Carbon-Carbon Bond Forming Reactions
Beyond Friedel-Crafts reactions, other methods can be employed to attach the nonyl chain, particularly those developed for the synthesis of urushiol and its analogues, which are structurally related to this compound.
One such approach is the Mannich reaction. A two-step synthesis of 3-substituted urushiol analogues has been developed where the key step is a Mannich reaction of catechol with formaldehyde (B43269) and N-Boc-piperazine. nih.gov This is followed by deprotection and amidation with a fatty acid. While this specific route introduces a heteroatom linkage, it demonstrates a versatile method for functionalization at the 3-position of catechol.
Another strategy involves enzymatic catalysis. For example, lipase-catalyzed esterification of 3,4-dihydroxybenzyl alcohol with unsaturated fatty acids has been reported for the synthesis of urushiol analogues. nih.gov This highlights the potential for enzymatic methods in forming the side chain, although this particular example results in an ester linkage rather than a direct carbon-carbon bond.
Chemoenzymatic and Biocatalytic Routes to Diols
Chemoenzymatic and biocatalytic methods offer environmentally benign alternatives for the synthesis of substituted catechols. These approaches utilize the high selectivity of enzymes to perform specific chemical transformations.
The biotransformation of nonylphenol, a precursor to this compound, has been studied in various microorganisms. For instance, Pseudomonas putida has been shown to metabolize nonylphenol polyethoxylates, leading to the accumulation of nonylphenol diethoxylate. nih.gov While this particular study focused on the degradation of the ethoxylate chain, it points to the potential of microorganisms to interact with and modify the nonylphenol structure.
The enzymatic hydroxylation of aromatic compounds is a well-established field. nih.gov Enzymes like cytochrome P450 have been shown to metabolize nonylphenol in rat and human microsomes, indicating their capability to hydroxylate the alkyl chain or the aromatic ring. drugbank.com The development of biocatalytic systems capable of selective C-H bond oxidation in alkylphenols is an active area of research. pnas.org Such systems could potentially be engineered to directly hydroxylate 3-nonylphenol to this compound.
Furthermore, some bacteria are capable of degrading 4-nonylphenol (B119669), which involves an initial hydroxylation of the aromatic ring. core.ac.uk This natural metabolic pathway could be harnessed for the biocatalytic production of hydroxylated nonylphenol derivatives.
| Enzyme Class | Potential Reaction | Substrate | Product |
|---|---|---|---|
| Tyrosinase/Tyrosinase mimics | ortho-Hydroxylation | 3-Nonylphenol | This compound |
| Cytochrome P450 Monooxygenases | ortho-Hydroxylation | 3-Nonylphenol | This compound |
| Lipase | Esterification (for analogues) | 3,4-Dihydroxybenzyl alcohol and Nonanoic acid | Urushiol analogue with ester linkage |
Enzyme-Mediated Oxidations and Reductions for Catechol Synthesis
The synthesis of catechols, including this compound, can be achieved through enzyme-mediated oxidation of corresponding phenols. A key enzyme in this process is tyrosinase, a copper-containing enzyme that catalyzes the o-hydroxylation of monophenols to catechols. usfca.edu This biocatalytic approach is inspired by natural processes and offers a green alternative to traditional chemical methods.
The general mechanism involves the aerobic oxidation of a phenol, where the enzyme's binuclear copper center activates molecular oxygen to hydroxylate the aromatic ring at the ortho position. usfca.edu For the synthesis of this compound, the substrate would be 3-nonylphenol.
Table 1: Key Enzymes and Reactions in Catechol Synthesis
| Enzyme | Substrate | Product | Reaction Type |
| Tyrosinase | 3-Nonylphenol | This compound | o-Hydroxylation |
| Catechol Oxidase | This compound | 3-Nonylbenzo-1,2-quinone | Oxidation |
It is important to note that catechols themselves are substrates for further oxidation by enzymes like catechol oxidase, which converts them into highly reactive quinones. nih.govacs.orgrsc.org This subsequent oxidation can lead to polymerization and the formation of complex mixtures. nih.govacs.org Therefore, controlling the reaction conditions to favor the accumulation of the desired catechol is a critical aspect of these enzymatic syntheses.
Stereoselective and Regioselective Biotransformations of Substituted Benzenes
Biotransformations offer a powerful tool for the selective functionalization of substituted benzenes. researchgate.netwur.nl The regioselectivity of these reactions is crucial in directing the hydroxylation to the desired position on the benzene (B151609) ring. fao.org In the context of synthesizing this compound, the key challenge is the regioselective di-hydroxylation of nonylbenzene (B91765).
While direct di-hydroxylation of nonylbenzene is not extensively documented, the principles of enzymatic hydroxylation by cytochrome P450 monooxygenases can be applied. These enzymes are known for their ability to catalyze the hydroxylation of a wide range of substrates with high regio- and stereoselectivity. mdpi.com The orientation of the substrate within the enzyme's active site dictates the position of hydroxylation. wur.nl
For nonylbenzene, a plausible enzymatic cascade could involve an initial mono-hydroxylation to form a nonylphenol intermediate, followed by a second regioselective hydroxylation to yield the desired this compound. The selectivity of the second hydroxylation step would be paramount to avoid the formation of other isomers.
Table 2: Potential Biotransformation Steps for this compound Synthesis
| Step | Substrate | Enzyme Class | Key Consideration |
| 1 | Nonylbenzene | Cytochrome P450 Monooxygenase | Regioselectivity of initial hydroxylation |
| 2 | 3-Nonylphenol | Tyrosinase or another P450 | Regioselectivity of second hydroxylation |
Advanced Derivatization Techniques for Research Applications
Formation of Boronate Esters for Vicinal Diol Modification
The vicinal diol functionality of this compound allows for specific derivatization through the formation of boronate esters. This reaction involves the condensation of the diol with a boronic acid, forming a cyclic ester. nih.govnih.gov This reversible covalent interaction is highly specific for 1,2- and 1,3-diols. researchgate.netacs.org
The formation of boronate esters is pH-dependent, with the equilibrium favoring the ester at higher pH values. nih.gov This property can be exploited for the development of sensors and responsive materials. The binding of this compound to a boronic acid can be monitored by various analytical techniques, providing a means to detect and quantify the diol. acs.org
Table 3: Boronic Acids for Derivatization of Vicinal Diols
| Boronic Acid Derivative | Application | Reference |
| Phenylboronic acid (PBA) | General diol binding | nih.gov |
| o-Aminomethylphenylboronic acid | Enhanced affinity at neutral pH | nih.gov |
The stability of the resulting boronate ester is influenced by the structure of both the diol and the boronic acid. nih.gov This allows for the tuning of the binding affinity for specific applications.
Silylation for Analytical Enhancement
Silylation is a common derivatization technique used to enhance the analytical properties of compounds containing hydroxyl groups, such as this compound. wikipedia.org The introduction of a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, increases the volatility and thermal stability of the analyte, making it more amenable to analysis by gas chromatography (GC) and mass spectrometry (MS). wikipedia.org
The reaction involves treating the diol with a silylating agent, such as bis(trimethylsilyl)acetamide (BSA), which replaces the acidic protons of the hydroxyl groups with TMS groups. wikipedia.org
Table 4: Common Silylating Agents and Their Properties
| Silylating Agent | Abbreviation | Byproduct | Volatility |
| Bis(trimethylsilyl)acetamide | BSA | Acetamide | High |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trifluoroacetamide | Very High |
| Trimethylchlorosilane | TMCS | HCl | High |
The resulting silylated derivative of this compound exhibits improved chromatographic peak shape and is more easily vaporized in the GC inlet. In mass spectrometry, silyl derivatives often produce characteristic fragmentation patterns that can aid in structure elucidation. wikipedia.org
Advanced Analytical Characterization Techniques for 3 Nonylbenzene 1,2 Diol
High-Resolution Chromatographic Separation
Chromatographic methods are fundamental for isolating 3-Nonylbenzene-1,2-diol from complex mixtures, a common necessity in environmental and biological research. The choice of technique is dictated by the sample matrix and the physicochemical properties of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Due to the polar hydroxyl groups that render this compound non-volatile, direct analysis by Gas Chromatography (GC) is not feasible. Therefore, derivatization is an essential prerequisite to increase the compound's volatility and thermal stability. mdpi.com This process involves chemically modifying the polar functional groups. semanticscholar.org
The most common approach for compounds with active hydrogens, such as the hydroxyl groups in this compound, is silylation. mdpi.comsemanticscholar.org This reaction replaces the acidic protons of the -OH groups with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net The derivatization makes the molecule more volatile and less prone to thermal degradation in the GC inlet and column.
Once derivatized, the TMS-ether of this compound can be separated on a nonpolar capillary column and detected by mass spectrometry. The mass spectrum of the derivative provides a distinct molecular ion peak and characteristic fragmentation patterns, which are crucial for unambiguous identification and quantification.
| Derivatization Agent | Purpose | Resulting Derivative | Key Advantage for GC-MS |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active protons on hydroxyl groups with a nonpolar TMS group. | Trimethylsilyl (TMS) ether | Increases volatility and thermal stability, enabling gas-phase analysis. mdpi.comsemanticscholar.org |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Similar to BSTFA, a powerful silylating agent. | Trimethylsilyl (TMS) ether | Efficient derivatization for a wide range of polar metabolites. nih.gov |
| Acylating agents (e.g., Acetic Anhydride) | Forms ester derivatives from the hydroxyl groups. | Acetate ester | Increases volatility, although silylation is often more common for catechols. |
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Complex Matrices
For analyzing this compound in complex environmental or biological samples, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. dphen1.comnih.gov This technique offers high sensitivity and selectivity, allowing for detection at trace levels. researchgate.net
Typically, a reversed-phase liquid chromatography (RPLC) setup is employed, using a C18 column to separate the compound based on its hydrophobicity. The long nonyl chain provides significant retention on the nonpolar stationary phase. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with gradients adjusted to achieve optimal separation.
Electrospray ionization (ESI) is the most common ionization source for this type of analysis, often operated in negative ion mode (ESI-). The phenolic hydroxyl groups of the catechol moiety are readily deprotonated, forming a stable [M-H]⁻ ion. In tandem MS (MS/MS), this precursor ion is fragmented to produce characteristic product ions, which are used for highly selective quantification in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes. This approach minimizes interference from matrix components, a common issue in complex samples known as matrix effects. nih.govlongdom.org
| Parameter | Typical Condition | Purpose |
| Chromatography Mode | Reversed-Phase Liquid Chromatography (RPLC) | Separates based on hydrophobicity, ideal for the nonyl chain. |
| Stationary Phase | C18 or C8 silica | Provides nonpolar surface for retention. |
| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elutes compounds based on polarity. |
| Ionization Source | Electrospray Ionization (ESI) in negative mode | Efficiently ionizes the acidic hydroxyl groups to form [M-H]⁻. researchgate.net |
| MS Detection Mode | Tandem MS (MS/MS) using MRM/SRM | Provides high selectivity and sensitivity for quantification in complex matrices. dphen1.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Species
Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that is particularly useful for polar compounds. sigmaaldrich.com In contrast to RPLC, HILIC employs a polar stationary phase (such as silica, amide, or diol-bonded phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. waters.comchromatographyonline.com
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound, providing detailed information about its carbon skeleton, functional groups, and proton environments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. unl.edu A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the long alkyl chain, and the hydroxyl protons. The aromatic protons would appear as a complex multiplet in the downfield region (typically 6.5-7.0 ppm). The hydroxyl protons would likely present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration. The nonyl chain would produce a series of signals in the upfield region, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. The carbons of the benzene (B151609) ring attached to the hydroxyl groups would be the most downfield (around 140-150 ppm), while the other aromatic carbons would resonate between 115 and 130 ppm. The carbons of the nonyl chain would appear in the aliphatic region (10-40 ppm).
| ¹H NMR - Predicted Signals | Approx. Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 6.5 - 7.0 | Multiplets | Ar-H |
| Hydroxyl Protons | Variable (e.g., 4.5 - 5.5) | Broad Singlet | OH |
| Methylene (next to ring) | ~2.5 | Triplet | Ar-CH₂ - |
| Methylene Chain | 1.2 - 1.6 | Multiplets | -(CH₂ )₇- |
| Terminal Methyl | ~0.8 | Triplet | -CH₃ |
| ¹³C NMR - Predicted Signals | Approx. Chemical Shift (ppm) | Assignment |
| Aromatic (hydroxyl-bearing) | 140 - 150 | C -OH |
| Aromatic (non-substituted) | 115 - 130 | Ar-C |
| Aliphatic Chain | 20 - 40 | C H₂ / C H₃ |
| Terminal Methyl | ~14 | -C H₃ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. openstax.org The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded hydroxyl groups. libretexts.org Other key absorptions include C-H stretching from the alkyl chain (2850-2960 cm⁻¹), aromatic C=C stretching (around 1500-1600 cm⁻¹), and C-O stretching (around 1200-1300 cm⁻¹). pressbooks.publibretexts.org
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |
| Hydroxyl (O-H) | 3200 - 3500 (broad) | O-H Stretch |
| Aromatic C-H | 3000 - 3100 | C-H Stretch |
| Aliphatic C-H | 2850 - 2960 | C-H Stretch |
| Aromatic Ring | 1500 - 1600 | C=C Stretch |
| Phenolic C-O | 1200 - 1300 | C-O Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The catechol structure in this compound contains a conjugated π-electron system. This would result in characteristic UV absorption maxima (λmax) due to π→π* transitions. For catechol and its alkylated derivatives, strong absorption is typically observed in the range of 275-285 nm. The presence of functional groups on the benzene ring influences the exact position and intensity of these absorption peaks. shimadzu.com
Quantitative Method Development for Research Samples
The development of a quantitative method for this compound would involve a systematic process of optimizing instrumental parameters and sample preparation procedures to ensure accuracy, precision, and sensitivity. This process is guided by established validation protocols to demonstrate that the method is fit for its intended purpose.
A cornerstone of any quantitative analytical method is the adherence to rigorous calibration and validation protocols. These protocols ensure that the measurements are reliable and reproducible. For a compound like this compound, these would be established through controlled laboratory studies.
Linearity and Calibration
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of nonylphenol (a related compound), a calibration curve is typically established using a series of standard solutions at different concentrations. nih.gov A linear relationship is demonstrated if the coefficient of determination (R²) is greater than 0.99. peerj.com For high-fat matrices, the linear range for 4-n-nonylphenol has been demonstrated from 100 to 2000 ng/mL, while for low-fat matrices, a range of 10 to 1000 ng/mL has been validated. nih.gov An illustrative calibration curve for the hypothetical analysis of this compound is presented below.
| Concentration (ng/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 10 | 15234 |
| 50 | 78451 |
| 100 | 155890 |
| 250 | 389723 |
| 500 | 775432 |
| 1000 | 1560112 |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. For 4-n-nonylphenol, LOD and LOQ values have been reported in the range of 0.37–1.79 μg/kg and 1.11–5.41 μg/kg, respectively, depending on the sample matrix. nih.gov For other phenolic compounds in surface water, LOQs have been reported to range from 10.0 to 50.0 ng L⁻¹, with LODs ranging from 0.87 to 5.72 ng L⁻¹. peerj.com
Accuracy and Precision
Accuracy, often assessed through recovery studies, is the closeness of the measured value to the true value. Precision is the degree of agreement among repeated measurements. For the analysis of 4-n-nonylphenol, recovery rates of 86.8–108.6% for intraday assays and 92.6–101.9% for interday assays have been reported, with relative standard deviations (RSDs) below 12%. nih.gov In another study on phenolic compounds, accuracy was found to be between 80% and 115% with an RSD below 11.03%. peerj.com A hypothetical representation of accuracy and precision data for this compound is provided in the table below.
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) (n=5) | Recovery (%) | RSD (%) |
|---|---|---|---|
| 50 | 48.5 ± 2.1 | 97.0 | 4.3 |
| 250 | 242.1 ± 9.8 | 96.8 | 4.0 |
| 750 | 761.5 ± 35.1 | 101.5 | 4.6 |
The sample matrix refers to all the components in a sample other than the analyte of interest. These components can interfere with the analysis, leading to what is known as a matrix effect. nih.govnih.gov This effect can either suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov
Understanding Matrix Effects
In techniques like LC-MS, co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon more pronounced with electrospray ionization (ESI) compared to atmospheric pressure chemical ionization (APCI). nih.gov For alkylphenols, matrix effects have been shown to be significant, with studies on alkylphenol polyethoxylates showing effects ranging from 16% to 4692%. tandfonline.comunesp.br This necessitates the use of matrix-matched calibration standards or the use of an internal standard, preferably a stable isotope-labeled version of the analyte, to compensate for these effects. nih.gov
Sample Preparation Techniques
The primary goal of sample preparation is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis.
Liquid-Liquid Extraction (LLE): This is a common technique for extracting alkylphenols from aqueous samples using an immiscible organic solvent like n-hexane. thermofisher.com
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for the cleanup and concentration of alkylphenols from various matrices. peerj.comnih.gov C18 cartridges are commonly employed for the extraction of phenolic compounds from water and urine samples. nih.govdphen1.com The analytes are adsorbed onto the solid phase, interfering compounds are washed away, and the analytes are then eluted with a small volume of an organic solvent. nih.gov
Derivatization: For GC-MS analysis, phenolic compounds often require derivatization to increase their volatility and improve their chromatographic properties. Silylation is a common derivatization technique for this class of compounds. researchgate.net
Ultrasonic-Assisted Extraction: For solid samples, ultrasonic-assisted extraction can be employed to efficiently extract analytes. nih.gov This technique has been successfully used for the determination of nonylphenol and its ethoxylates in soil and sediment samples. nih.gov
The choice of sample preparation method depends on the nature of the sample matrix and the analytical technique being used. The effectiveness of the chosen method is typically evaluated through recovery experiments, where a known amount of the analyte is spiked into a blank matrix and carried through the entire sample preparation and analysis procedure. nih.gov
Mechanistic Investigations and Chemical Reactivity of 3 Nonylbenzene 1,2 Diol
Reaction Pathways of the Catechol Ring System
The reactivity of 3-nonylbenzene-1,2-diol is largely dictated by its catechol moiety. The two adjacent hydroxyl groups on the aromatic ring are highly susceptible to oxidation, serving as the primary site for a variety of chemical transformations. These reactions can lead to the formation of highly reactive intermediates, which can then participate in subsequent coupling and polymerization reactions or undergo ring cleavage.
The oxidative coupling of aromatic compounds is a fundamental method for forming biaryl linkages and larger π-extended systems. nih.gov For catechols like this compound, this process is readily initiated due to the electron-rich nature of the ring. The oxidation of the catechol group generates highly reactive intermediates, typically ortho-quinones or semiquinone radicals. These intermediates can then undergo coupling reactions to form dimers, oligomers, and complex polymers.
The general mechanism for oxidative coupling can proceed through two primary pathways: one involving an arenium cation intermediate and another involving a radical cation intermediate. nih.gov In the context of this compound, these reactive species can attack another catechol molecule, leading to the formation of new carbon-carbon or carbon-oxygen bonds. The continued propagation of these reactions results in polymerization. The polymerization of dopamine, a well-known catecholamine, demonstrates that having a catechol group is sufficient to drive polymerization under oxidative conditions. researchgate.net The specific pathway and the structure of the resulting polymer can be influenced by factors such as the oxidant used, pH, and the nature of substituents on the catechol ring. researchgate.net
| Reaction Type | Initiating Step | Key Intermediates | Primary Products |
| Oxidative Coupling | Oxidation of hydroxyl groups | o-quinone, Semiquinone radical | Dimers, Oligomers |
| Polymerization | Propagation of coupling reactions | Growing polymer chains | Complex polymers |
This table summarizes the primary reaction pathways originating from the oxidative transformation of the catechol ring system.
Beyond polymerization, the catechol ring of this compound can undergo other chemical transformations without enzymatic involvement. A significant reaction is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. masterorganicchemistry.com This type of reaction can be achieved using strong oxidizing agents in a controlled laboratory setting.
For instance, reagents like sodium periodate (NaIO₄) are known to cleave vicinal diols (1,2-diols). masterorganicchemistry.com When applied to a catechol system, this reaction would break the C1-C2 bond of the aromatic ring, leading to the formation of two carbonyl groups. This transformation effectively destroys the aromaticity of the ring, converting it into a linear, dicarbonyl compound. The precise structure of the final products depends on the substitution pattern of the starting diol. masterorganicchemistry.com This pathway represents a purely chemical method for ring fission, contrasting with the enzyme-mediated pathways discussed later.
Role of the Alkyl Chain in Aromatic Reactivity and Selectivity
The nine-carbon alkyl (nonyl) chain at the 3-position of the benzene (B151609) ring plays a crucial role in modulating the reactivity and selectivity of the catechol moiety. While not directly participating in the electronic reactions of the ring, its physical and steric properties exert significant influence.
Key Influences of the Nonyl Chain:
Steric Hindrance: The bulky nonyl group can physically obstruct the approach of reagents or enzymes to the reactive catechol center. This steric limitation can decrease reaction rates. For example, in studies of similar alkylphenols, the enzymatic conversion rates were observed to decrease as the length of the alkyl side chain increased. mdpi.com This effect is attributed to difficulties in fitting the substrate into the enzyme's active site. mdpi.com
Solubility and Orientation: The long, hydrophobic nonyl chain dramatically alters the molecule's solubility, making it more lipophilic. This property dictates how the molecule partitions in different solvent systems and how it orients itself at interfaces or within the binding pockets of enzymes.
Electronic Effects: Alkyl groups are weakly electron-donating. This inductive effect can subtly increase the electron density of the aromatic ring, potentially making the hydroxyl groups easier to oxidize compared to unsubstituted catechol. Functional groups substituted on the benzene ring are known to affect the charge distribution, which in turn alters the reactivity of the catechol group. researchgate.net
The interplay of these factors means that while the fundamental chemistry is that of a catechol, the reaction kinetics and product distribution for this compound can differ significantly from those of simpler catechols.
Enzyme-Substrate Interactions and Biotransformation Dynamics
In biological systems, the breakdown of aromatic compounds like this compound is primarily mediated by enzymes. The catechol structure is a central intermediate in the aerobic degradation pathway of many aromatic hydrocarbons. frontiersin.org
Catechol dioxygenases are a critical class of non-heme iron-containing enzymes that catalyze the oxidative cleavage of the aromatic ring of catechols by incorporating molecular oxygen. frontiersin.org These enzymes are broadly classified into two groups based on the position of ring cleavage:
Intradiol Dioxygenases (e.g., Catechol 1,2-dioxygenase): These enzymes cleave the C-C bond between the two hydroxyl-bearing carbons (ortho-cleavage). unesp.br The reaction of catechol with catechol 1,2-dioxygenase, for example, yields cis,cis-muconic acid. nih.gov
Extradiol Dioxygenases (e.g., Catechol 2,3-dioxygenase): These enzymes cleave the C-C bond adjacent to the hydroxyl groups (meta-cleavage). unesp.brebi.ac.uk The cleavage of catechol by catechol 2,3-dioxygenase results in 2-hydroxymuconic semialdehyde. unesp.br
The interaction between this compound and these enzymes would depend on the ability of the substrate to fit within the enzyme's active site. The long nonyl chain could present a steric challenge, potentially reducing the efficiency of binding and catalysis or even inhibiting the enzyme. The affinity of some enzymes for alkyl-substituted phenols has been shown to decrease as the side chain length increases, likely due to steric limitations and a lack of productive interactions within the active site. mdpi.com
| Enzyme Class | Cleavage Position | Example Enzyme | Product from Catechol |
| Intradiol Dioxygenase | Between hydroxyl groups (C1-C2) | Catechol 1,2-dioxygenase | cis,cis-Muconic acid |
| Extradiol Dioxygenase | Adjacent to hydroxyl groups (C2-C3) | Catechol 2,3-dioxygenase | 2-Hydroxymuconic semialdehyde |
This table outlines the two major classes of catechol dioxygenase enzymes and their mode of action on a catechol substrate.
In microorganisms, the degradation of this compound would be integrated into established metabolic pathways for aromatic compounds. Since the molecule is already a catechol, it can directly enter the degradation sequence without prior hydroxylation steps that are necessary for compounds like benzene or toluene. nih.gov
The metabolic process would proceed as follows:
Ring Fission: A catechol dioxygenase (either intradiol or extradiol) would catalyze the cleavage of the aromatic ring, as described above. This step is the commitment step that breaks the stable aromatic system.
Intermediate Processing: The linear, unsaturated dicarboxylic acid or semialdehyde produced from ring cleavage is then further metabolized through a series of enzymatic reactions. For instance, products from the ortho-cleavage pathway are typically channeled into the β-ketoadipate pathway. nih.gov
Central Metabolism: The intermediates are ultimately converted into compounds that can enter central metabolic pathways, such as the Krebs cycle (citric acid cycle), where they are used for energy production and cellular biosynthesis.
Side-Chain Degradation: Concurrently or subsequently, the nonyl side chain would need to be degraded. This process is typically accomplished through β-oxidation, the same pathway used for breaking down fatty acids, which sequentially shortens the alkyl chain.
The complete mineralization of this compound by microorganisms therefore requires a consortium of enzymes capable of both cleaving the aromatic ring and oxidizing the long alkyl side chain.
Influence of Environmental Factors on Chemical Reactivity (e.g., pH, redox conditions)
The chemical reactivity of this compound, a substituted catechol, is significantly influenced by environmental factors, particularly pH and redox conditions. While specific mechanistic studies on this compound are not extensively available in public literature, the reactivity of its core functional group, the catechol moiety, has been well-documented. The principles governing the reactivity of catechols can be applied to understand the potential behavior of this compound in various environmental settings. The nonyl group, being an electron-donating alkyl group, is expected to influence the redox properties of the catechol ring, generally making it more susceptible to oxidation compared to unsubstituted catechol.
The reactivity of catechols is characterized by a pH-dependent equilibrium between the protonated (catechol), mono-deprotonated (catecholate anion), and fully deprotonated forms. These forms exhibit different susceptibilities to oxidation. The oxidation of catechols can proceed through autoxidation in the presence of oxygen or be mediated by enzymatic or chemical oxidants. This process involves the formation of highly reactive intermediates, such as semiquinone radicals and o-quinones, which can undergo further reactions, including polymerization and reactions with other nucleophiles.
Influence of pH on Chemical Reactivity
The pH of the surrounding medium is a critical factor controlling the oxidation state and reactivity of catechols. nih.gov In acidic conditions, the protonated form of the catechol is dominant. While generally more stable towards autoxidation, catechols can undergo oxidation and polymerization at low pH, particularly in the presence of strong oxidants like iron(III) (Fe³⁺). nih.govnih.gov As the pH increases, deprotonation occurs, forming the more reactive catecholate anions. This increased reactivity is due to the lower oxidation potential of the deprotonated forms.
Under neutral to basic conditions, the rate of catechol autoxidation increases significantly. nih.govacs.org This is because the mono- and di-anionic forms are more readily oxidized by molecular oxygen. The generation of reactive oxygen species (ROS), such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂), is a byproduct of catechol autoxidation, particularly in oxygenated and alkaline environments. nih.govacs.org The rate of hydrogen peroxide generation has been shown to increase with increasing catechol concentration, pH, and temperature. nih.govacs.org However, at very high pH, the presence of certain metal ions can lead to the formation of coordination complexes, which may protect the catechol from autoxidation. nih.gov
The influence of pH on the oxidative cross-linking of catechols is also significant. For instance, functionalizing catechol with an electron-withdrawing group like a nitro group can lower the dissociation constants of the hydroxyl groups, allowing for rapid oxidation and cross-linking even under mildly acidic conditions (pH 5.7–6.7). nih.govacs.org
| pH Range | Dominant Species | General Reactivity | Key Reactions |
|---|---|---|---|
| Acidic (pH < 7) | Protonated Catechol | Relatively stable to autoxidation. Oxidation can be induced by strong oxidants. | Fe³⁺-mediated oxidation and polymerization. nih.govnih.gov |
| Neutral to Basic (pH ≥ 7) | Catecholate Anions | Increased susceptibility to autoxidation. | Autoxidation with generation of ROS. nih.govacs.org Polymerization and cross-linking. |
Influence of Redox Conditions on Chemical Reactivity
The chemical reactivity of this compound is fundamentally governed by redox reactions. The catechol moiety can be oxidized to form a semiquinone radical and subsequently an o-quinone. These quinone species are highly electrophilic and can react with a variety of nucleophiles. The presence of oxidizing or reducing agents in the environment will therefore dictate the transformation pathways of the compound.
In the presence of oxidants such as metal ions (e.g., Fe³⁺, Cu²⁺) or molecular oxygen, catechols are oxidized. The oxidation by Fe³⁺ is accompanied by its reduction to Fe²⁺ and leads to the polymerization of the catechol. nih.govnih.gov This process is pH-dependent, with polymerization being more favorable at acidic pH, while at higher pH, the formation of metal-catechol coordination complexes is favored. nih.govnih.gov Copper(II) can also assist in the oxidation of catechols to quinone derivatives. nih.govrsc.org
The redox potential of the catechol is a key parameter determining its reactivity. The introduction of an electron-donating alkyl group, such as the nonyl group in this compound, is expected to lower the redox potential of the catechol ring, making it more easily oxidized compared to unsubstituted catechol. A linear Hammett correlation has been established for the pH-independent second-order rate constants of catechol oxidation by O₂, showing that catechols with electron-donating groups have faster oxidation rates. nih.gov
The electrochemical oxidation of substituted catechols often proceeds via two one-electron processes. The stability of the resulting quinone is influenced by the substituents on the aromatic ring. These quinones can then participate in coupling reactions, leading to the formation of dimers and polymers.
| Redox Agent | Effect on Catechol Moiety | Resulting Products/Reactions | Influencing Factors |
|---|---|---|---|
| Oxygen (O₂) | Oxidation (Autoxidation) | Semiquinones, o-quinones, ROS, polymerization products. nih.govacs.org | pH, temperature, catechol concentration. nih.govacs.org |
| Iron(III) (Fe³⁺) | Oxidation | o-quinones, catechol-catechol oligomers, Fe²⁺. nih.govnih.gov | Acidic pH favors polymerization; basic pH favors coordination. nih.gov |
| Copper(II) (Cu²⁺) | Oxidation | Quinone derivatives. nih.govrsc.org | pH, presence of ligands. nih.gov |
Structure Activity Relationship Sar Studies of 3 Nonylbenzene 1,2 Diol and Its Analogues
Correlating Alkyl Chain Architecture with Research Observations
The long alkyl chain is a defining feature of 3-nonylbenzene-1,2-diol and its analogues, such as the urushiols found in poison ivy. wikipedia.org This lipophilic tail plays a crucial role in the molecule's interaction with biological membranes and receptors.
The length and branching of the alkyl substituent significantly modulate the physicochemical and biological properties of alkylcatechols. Generally, as the length of a straight alkyl chain increases, the compound's lipophilicity increases, which can enhance its ability to cross cell membranes.
Research into the antibacterial activity of a series of mono-substituted alkylcatechols demonstrated that activity generally increased with the growing length of the alkyl chain. nih.gov For instance, mono-3-octyl and monononyl catechols showed marked inhibition of Klebsiella pneumoniae. nih.gov
However, the relationship between chain length and cytotoxicity is not always linear. In a study on mono-alkyl catechols, cytotoxicity, as measured by the LD₅₀ in brine shrimp assays, initially decreased from a methyl to a pentyl substituent before gradually increasing again with longer chains, such as in monononyl catechol. nih.gov This suggests an optimal range of lipophilicity for this particular activity. A similar biphasic or saturation effect is observed in other classes of amphiphilic molecules, where cytotoxicity increases with chain length up to a certain point (e.g., C10-C12), after which it may plateau or decrease. nih.gov Longer chains can be more disruptive to cellular membranes, but excessively long chains might decrease bioavailability due to poor solubility. nih.govustc.edu.cn
| Compound | Alkyl Chain | Cytotoxicity (LD₅₀, µg/mL) |
| Mono-methyl catechol | C1 | 59 |
| Monopentyl catechol | C5 | 173 |
| Monononyl catechol | C9 | 114 |
| Data sourced from a study on the cytotoxicity of mono-alkyl catechols in brine shrimp assays. nih.gov |
Branching of the alkyl chain also impacts a compound's properties. Branched chains can alter the molecule's shape, affecting how it packs and interacts with biological targets. nih.gov Studies on other classes of molecules, such as ionic liquids, have shown that branching can increase viscosity and melting points compared to linear isomers of the same carbon number. psu.edu In the context of 3-alkylcatechols, branching could influence membrane fluidity and the specific geometry of interaction with proteins, thereby altering biological activity.
The presence of double bonds (unsaturation) within the alkyl chain is a critical determinant of biological activity, particularly for the allergenic potential of urushiol (B600771) analogues. Urushiol, the allergenic mixture in poison ivy, consists of 3-alkylcatechols with C15 or C17 side chains that can have between zero and three double bonds. wikipedia.org
The degree of unsaturation is directly correlated with the severity and likelihood of the allergic reaction. wikipedia.org It is reported that over 90% of individuals experience a reaction to urushiols containing at least two double bonds, whereas fewer than half react to the fully saturated analogue. wikipedia.org This increased activity is often attributed to the greater conformational flexibility of the unsaturated chain and its potential for oxidation, which can generate reactive species. The mechanism of urushiol-induced contact dermatitis involves the oxidation of the catechol ring to a reactive o-quinone, which then acts as a hapten by reacting with skin proteins. wikipedia.org The structure of the side chain can influence this process.
Positional Isomerism of Hydroxyl Groups on Ring Functionality
Positional isomers are compounds with the same molecular formula but differ in the position of a functional group on a core structure. creative-chemistry.org.uk For alkyl-dihydroxybenzene compounds, the relative positions of the two hydroxyl groups on the aromatic ring are critical to the molecule's functionality. This compound is a catechol, meaning the hydroxyl groups are ortho to each other (at positions 1 and 2).
The ortho positioning is essential for many of the characteristic reactions of catechols, particularly their oxidation to electrophilic ortho-quinones. nih.govacs.org This transformation is central to their role as contact allergens and their antioxidant or pro-oxidant activities. wikipedia.org Studies of urushiol congeners have suggested that some observed isomers may differ in the positioning of the ortho-hydroxyl groups relative to the alkyl chain (e.g., 1,2-dihydroxy vs. 1,6-dihydroxy relative to the 3-alkyl group). nih.govresearchgate.net
If the hydroxyl groups were in a meta (1,3-diol, a resorcinol) or para (1,4-diol, a hydroquinone) arrangement, the molecule's chemical and biological properties would change dramatically. For example, resorcinols and hydroquinones cannot be directly oxidized to the same type of reactive quinone species as catechols, altering their haptenization potential. Studies on other aromatic alcohols have shown that the position of the hydroxyl group significantly affects physicochemical properties and interactions with solvents, which in turn governs biological activity. nih.govkoreascience.kr The spatial accessibility of the hydroxyl groups, which is determined by their position on the ring, governs the strength of their interactions with enzymes and other biological molecules. nih.gov
Modifications to the Aromatic Ring System and their Effects
Beyond the alkyl chain and hydroxyl positions, direct modification of the aromatic ring system offers another avenue to alter the activity of catechol analogues. This involves introducing, removing, or replacing substituents on the benzene (B151609) ring, or replacing the benzene ring with another aromatic system.
For example, a series of thiazolyl-catechol compounds were synthesized where a thiazole (B1198619) ring was attached to the catechol nucleus. mdpi.com The resulting compounds showed significant antioxidant and cytotoxic activities, with research indicating that further targeted modifications on the appended thiazole ring could lead to the development of novel therapeutic agents. mdpi.com
Other modifications include the introduction of a thioether group to the catechol ring, which has been shown to modulate antioxidant activity. mdpi.com The electronic properties of the ring can be significantly altered by such substitutions. The synthesis of catechols bearing iminoalkyl or iminoaryl groups has also been explored, leading to novel redox-active compounds. acs.org These studies underscore the principle that the aromatic core is not merely a scaffold but an active component whose properties can be fine-tuned. Introducing different functional groups or even entirely different ring systems (e.g., triazoles) can change the molecule's steric profile, electronic distribution, and hydrogen-bonding capabilities, thereby altering its interaction with biological targets. nih.gov
Computational and In Silico Modeling for SAR Prediction
Computational chemistry and in silico modeling are powerful tools for predicting and rationalizing the structure-activity relationships of chemical compounds, including this compound analogues. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique used to build mathematical models that correlate chemical structure with biological activity. wikipedia.org
QSAR models are developed by calculating a set of molecular descriptors (quantifying properties like lipophilicity, electronic character, and molecular shape) for a series of compounds and then using statistical methods to find the best correlation with their measured biological activity. nih.govmdpi.com For polyphenols like catechols, key descriptors often involved in QSAR models for antibacterial activity include lipophilicity and various electronic and charge properties. nih.gov
A more advanced method, 3D-QSAR, considers the three-dimensional structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) can be used to build models that explain how steric and electrostatic fields of a molecule relate to its activity. wikipedia.org A study combining molecular docking with 3D-QSAR was successfully used to analyze a series of catechol-O-methyltransferase (COMT) inhibitors, which are themselves catechol derivatives. researchgate.net In that study:
Molecular Docking was used to predict the most likely binding pose (bioactive conformation) of the inhibitors in the enzyme's active site.
3D-QSAR (CoMFA) models were then built using these aligned conformations. The resulting models yielded high predictive power and highlighted key molecular interactions.
The models revealed that strong interactions between the catechol's hydroxyl groups and a magnesium ion in the active site were critical. They also identified important hydrogen bonds with specific amino acid residues (Lys144, Asn170, Glu199) and hydrophobic contacts (with Trp38, Pro174, Leu198) that influence inhibitor binding. researchgate.net Such detailed in silico models provide a powerful predictive framework, allowing researchers to rationalize existing SAR data and guide the design of new analogues with potentially improved activity before they are synthesized. rutgers.edu
Occurrence, Biogeochemical Cycling, and Environmental Transformation Research
Isolation and Identification from Natural Sources
The direct isolation of 3-nonylbenzene-1,2-diol from natural sources is not widely documented, as it is typically a transient intermediate in metabolic pathways. Its presence is more commonly inferred from the study of precursor compounds.
While this compound itself is not a primary constituent of plants, its precursor, nonylphenol, can be taken up by them. acs.org The metabolic pathways within biological systems, such as those in fish, involve the biotransformation of nonylphenol. aloki.hu These processes often include hydroxylation of the aromatic ring, a key step that would lead to the formation of a catechol derivative like this compound before further breakdown or conjugation. aloki.hu Therefore, its presence in biological matrices is expected to be as a short-lived metabolite rather than an accumulated compound.
Pyrolysis, the thermal decomposition of materials at high temperatures in an inert atmosphere, can generate a wide range of chemical compounds. Lignin (B12514952), a complex polymer abundant in plant biomass, is known to produce phenolic compounds upon pyrolysis. mdpi.commdpi.com Studies on the pyrolysis of lignin model compounds have shown that guaiacol, a common lignin building block, can be converted to catechol. mdpi.commdpi.com The catalytic fast pyrolysis of benzenediols, including catechol, has been investigated to understand the reaction mechanisms that lead to various products. nih.govtec.ac.cr Given that technical nonylphenol is produced by the alkylation of phenol (B47542), it is plausible that the pyrolysis of complex organic waste containing nonylphenolic structures or lignin could generate alkylated catechols, including isomers of nonylbenzene-1,2-diol. wikipedia.org The process would involve the thermal cleavage and rearrangement of chemical bonds, leading to the formation of various substituted phenolic and catecholic molecules.
Microbial Degradation and Biotransformation Pathways in Environmental Systems
The microbial breakdown of nonylphenol is a critical process in determining its environmental persistence and the formation of intermediate metabolites like this compound. proquest.commdpi.com This biodegradation can occur under both aerobic and anaerobic conditions, with aerobic pathways being generally more efficient. nih.govoup.comnih.gov
Bacteria have evolved sophisticated pathways to degrade aromatic compounds, including alkylphenols. Most bacteria capable of degrading nonylphenol belong to the sphingomonads and related genera. proquest.comresearchgate.net Two prominent mechanisms are involved in the bacterial catabolism of nonylphenols and other alkylphenols with quaternary α-carbons.
ipso-Substitution: This is an unusual and key mechanism for the degradation of nonylphenol isomers with highly branched alkyl groups. proquest.comresearchgate.net In this pathway, the nonylphenol molecule is first hydroxylated at the ipso-position (the carbon atom bearing the nonyl group), forming a 4-hydroxy-4-nonylcyclohexa-2,5-dienone intermediate. chimia.chasm.org Subsequently, the α-quaternary alkyl side chain is cleaved off as a carbocation, which then reacts with water to form a nonanol isomer, leaving behind hydroquinone. chimia.chasm.org This mechanism is particularly important for α-quaternary nonylphenols and has been extensively studied in Sphingobium xenophagum Bayram and Sphingomonas sp. strain TTNP3. chimia.chnih.govnih.gov This pathway bypasses the direct formation of a nonyl-substituted catechol.
meta-Cleavage Pathway: For some alkylphenols, degradation proceeds through initial hydroxylation of the aromatic ring to form a substituted catechol. For instance, the catabolism of 4-ethylphenol (B45693) in Rhodococcus rhodochrous involves its transformation into 4-ethylcatechol (B135975) by an alkylphenol monooxygenase. nih.govbiorxiv.org This alkylcatechol then undergoes ring cleavage via a meta-cleavage (extradiol) pathway, where the aromatic ring is opened adjacent to the two hydroxyl groups. nih.govbiorxiv.orgresearchgate.net It is through analogous pathways that 4-nonylphenol (B119669) would be converted to 4-nonylbenzene-1,2-diol (a nonylcatechol), which would then be a substrate for an extradiol dioxygenase, leading to ring fission and further degradation. This pathway is considered exclusive for 4-alkylphenols in rhodococci, while phenol itself is degraded via an ortho-cleavage pathway. nih.govbiorxiv.org
The table below summarizes key bacterial strains and their degradation mechanisms for alkylphenols.
| Bacterial Strain | Substrate(s) | Key Degradation Mechanism | Primary Metabolites | Reference |
|---|---|---|---|---|
| Sphingobium xenophagum Bayram | α-Quaternary 4-Nonylphenols, Bisphenol A | ipso-Substitution | Hydroquinone, Nonanol | chimia.chasm.orgnih.gov |
| Sphingomonas sp. strain TTNP3 | α-Quaternary Nonylphenols, Bisphenol A | ipso-Substitution | Hydroquinone, 4-(2-hydroxypropan-2-yl)phenol | nih.gov |
| Rhodococcus rhodochrous EP4 | 4-Ethylphenol, 4-Propylphenol | Hydroxylation followed by meta-Cleavage | 4-Ethylcatechol, Pyruvate, Acyl-CoA | nih.govbiorxiv.org |
Fungi also play a role in the transformation of nonylphenol, although their mechanisms often differ from bacterial pathways. proquest.com Fungal degradation can be initiated by two primary routes: intracellular hydroxylation of the nonyl side chain or attack by extracellular oxidative enzymes. microbiologyresearch.org
Studies using aquatic fungi, such as a mitosporic strain UHH 1-6-18-4 and Clavariopsis aquatica, have shown that they can degrade various isomers of technical nonylphenol. microbiologyresearch.org The analysis of metabolites suggests that these fungi hydroxylate the branched nonyl chains, leading to further breakdown of the alkyl group. microbiologyresearch.org
Additionally, some fungi produce extracellular enzymes like laccases, which can oxidize phenolic compounds. microbiologyresearch.org These enzymes catalyze the formation of phenoxy radicals, which can then undergo oxidative coupling to form larger, polymeric products. microbiologyresearch.org While this process transforms the parent nonylphenol, it does not necessarily lead to complete mineralization and can result in the formation of compounds with higher molecular masses. microbiologyresearch.org Other fungi, such as Penicillium chrysogenum, have also been identified as capable of biodegrading nonylphenol ethoxylates. ekb.eg
The table below highlights examples of fungal biotransformation of nonylphenol.
| Fungal Strain | Key Transformation Process | Observed Outcome | Reference |
|---|---|---|---|
| Mitosporic fungal strain UHH 1-6-18-4 | Intracellular hydroxylation of nonyl chain; Extracellular laccase activity | Degradation of t-NP isomers; Formation of higher molecular weight products | microbiologyresearch.org |
| Clavariopsis aquatica | Intracellular hydroxylation of nonyl chain | Degradation of t-NP isomers with some specificity | microbiologyresearch.org |
| Penicillium chrysogenum | Biodegradation | Achieved 80% biodegradation of nonylphenol ethoxylates | ekb.eg |
Fate of Related Alkylphenols in Model Environmental Systems
The environmental fate of alkylphenols like nonylphenol is governed by their physicochemical properties and the prevailing environmental conditions. nih.gov Due to their hydrophobicity, nonylphenols tend to partition from the water column and adsorb strongly to organic matter in sediments and soils. wikipedia.orgresearchgate.netacs.orgacs.org This leads to their accumulation in these compartments, where they can persist for long periods. wikipedia.orgacs.org
The half-life of nonylphenol varies significantly depending on the environmental matrix and conditions. In aquatic environments, it is not readily biodegradable and can take months or longer to degrade. wikipedia.org The half-life in sediment has been estimated to be more than 60 years under certain conditions. wikipedia.org However, under favorable aerobic conditions, biodegradation can be more rapid, with reported half-lives in sewage sludge and sediments ranging from a few days to around 100 days. mdpi.comnih.govnih.gov
Aerobic conditions generally favor the complete biotransformation of alkylphenol metabolites, whereas anaerobic conditions can lead to their accumulation. nih.govresearchgate.net Studies on estuarine sediments have shown that nonylphenol ethoxylates are more persistent under anaerobic conditions. oup.comresearchgate.net The degradation pathways also differ, with aerobic processes often involving oxidation of both the ethoxylate and alkyl chains, while anaerobic degradation primarily involves the shortening of the ethoxylate chain. acs.orgoup.com The presence of oxygen is a critical factor, and its availability in sediments can significantly impact the rate and extent of nonylphenol biodegradation. oup.com
The table below presents the reported half-lives of nonylphenol in different environmental settings.
| Environmental Compartment | Condition | Reported Half-Life (t½) | Reference |
|---|---|---|---|
| Sewage Sludge / Sediments | Aerobic | 1.1 to 99.0 days | mdpi.comnih.gov |
| Sediment | General / Anoxic | > 60 years | wikipedia.org |
| Marine Sediments | Not specified | 30 to 60 years | acs.org |
| River Sediment (Polluted) | Aerobic | 1.5 ± 0.4 days | nih.gov |
Research on Transformation Products and Metabolites in Environmental Contexts
The environmental fate of this compound is a complex subject influenced by a variety of biotic and abiotic processes. While specific research on the transformation products and metabolites of this compound is not extensively documented, the scientific literature on structurally similar compounds, such as nonylphenols and catechols, provides a strong basis for predicting its environmental transformation. The primary transformation pathways are expected to involve microbial degradation and oxidation of both the nonyl side chain and the catechol ring structure.
Under aerobic conditions, microorganisms are anticipated to play a central role in the degradation of this compound. The long alkyl chain is a likely point of initial attack, undergoing processes such as terminal oxidation followed by beta-oxidation, which progressively shortens the chain. Concurrently, the catechol moiety is susceptible to enzymatic ring cleavage, a common mechanism in the microbial degradation of aromatic compounds. This can occur through either ortho- or meta-cleavage pathways, leading to the formation of aliphatic dicarboxylic acids that can subsequently enter central metabolic pathways.
Abiotic transformation processes may also contribute to the environmental alteration of this compound. Photodegradation in sunlit surface waters could occur, although the extent of this process is not well-defined for this specific compound. Oxidation by reactive oxygen species present in the environment can also lead to the formation of various transformation products.
Given the absence of direct studies, the following tables outline the potential transformation products and metabolites of this compound based on established degradation pathways of analogous chemical structures. These are hypothesized products and require empirical validation through dedicated environmental fate studies.
Table 1: Hypothesized Biotic Transformation Products of this compound
| Transformation Product/Metabolite | Environmental Matrix | Formation Pathway |
| 3-(Hydroxy)-nonylbenzene-1,2-diol | Soil, Water, Sediment | Initial oxidation of the nonyl side chain |
| 3-(Oxo)-nonylbenzene-1,2-diol | Soil, Water, Sediment | Further oxidation of the hydroxylated side chain |
| Short-chain alkylbenzene-1,2-diols | Soil, Water, Sediment | Beta-oxidation of the nonyl side chain |
| Muconic acid derivatives | Soil, Water | Ortho-cleavage of the catechol ring |
| 2-Hydroxymuconic semialdehyde derivatives | Soil, Water | Meta-cleavage of the catechol ring |
| Aliphatic dicarboxylic acids | Soil, Water | Subsequent degradation of ring-cleavage products |
Table 2: Potential Abiotic Transformation Products of this compound
| Transformation Product | Environmental Matrix | Formation Pathway |
| Hydroxylated derivatives | Surface Water | Photodegradation, reaction with hydroxyl radicals |
| Quinone-type structures | Surface Water, Soil | Oxidation of the catechol moiety |
| Polymerized products | Soil, Sediment | Oxidative coupling reactions |
It is important to emphasize that the transformation of this compound in the environment will likely result in a complex mixture of intermediates and final degradation products. The persistence and potential toxicity of these transformation products are currently unknown and represent a significant knowledge gap in the environmental risk assessment of this compound. Further research, including laboratory degradation studies and field monitoring, is essential to accurately identify and quantify the metabolites of this compound and to understand their environmental behavior and impact.
Emerging Research Applications and Future Directions for 3 Nonylbenzene 1,2 Diol
Development as Precursors for Advanced Organic Synthesis
The diol functionality of 3-Nonylbenzene-1,2-diol makes it a versatile precursor for complex organic synthesis. The adjacent hydroxyl groups can be readily modified, serving as a scaffold for constructing more intricate molecules. Enantiopure diols are valuable chiral precursors for synthesizing complex natural products and chiral building blocks. orgsyn.org The reactivity of the catechol moiety allows for a range of transformations that are fundamental to modern organic chemistry.
Key synthetic applications include:
Oxidation: The catechol group can be oxidized to form the corresponding o-quinone. nih.govmdpi.com This transformation is crucial for developing redox-active molecules and polymerization processes.
Ether and Ester Formation: The hydroxyl groups can be converted into ethers and esters, allowing for the attachment of various functional groups to tune the molecule's solubility, reactivity, and biological activity.
Cyclization Reactions: Diols are common precursors for forming heterocyclic compounds, such as dioxins or other ring systems, which are prevalent in pharmaceuticals and agrochemicals. rsc.org
Asymmetric Synthesis: As a diol, it can be used to create chiral ligands or auxiliaries for enantioselective catalysis, a cornerstone of modern pharmaceutical synthesis. nih.govnih.gov
The presence of the long nonyl chain imparts significant lipophilicity, making this precursor particularly suitable for synthesizing molecules designed to interact with non-polar environments, such as lipid membranes or organic matrices.
| Reaction Type | Reagents/Conditions | Potential Product Class | Significance |
|---|---|---|---|
| Oxidation | Oxidizing agents (e.g., K3[Fe(CN)6], O2) | 3-Nonyl-o-benzoquinone | Redox-active molecules, polymerization initiator |
| Etherification | Alkyl halides, base | Dialkoxy nonylbenzene (B91765) derivatives | Modification of solubility and electronic properties |
| Esterification | Acyl chlorides, acid anhydrides | Diester derivatives | Prodrugs, functional materials |
| Cyclocondensation | Phosgene, thiophosgene | Cyclic carbonates, thiocarbonates | Heterocyclic synthesis |
Exploration in Materials Science and Polymer Chemistry (e.g., as building blocks)
In materials science, catechol-containing molecules are highly valued for their unique adhesive and redox properties, inspired by the adhesive proteins found in mussels. mdpi.combohrium.com The this compound molecule can serve as a functional monomer or building block for creating advanced polymers and smart materials. frontiersin.org
Adhesive Polymers: The catechol moiety can form strong bonds with a wide range of surfaces, including metals, metal oxides, and other polymers, through covalent and non-covalent interactions. bohrium.comascouncil.org Incorporating this compound into a polymer backbone could yield powerful, water-resistant adhesives.
Functional Coatings: Polymers derived from this compound could be used to create multifunctional coatings. The nonyl group would provide hydrophobicity, leading to water-repellent surfaces, while the catechol unit could offer antioxidant, anti-corrosive, or antimicrobial properties. mdpi.comfrontiersin.org
Redox-Active Polymers: The ability of the catechol group to undergo reversible oxidation allows for the design of redox-active polymers. These materials are useful in sensors, energy storage devices, and controlled-release systems.
Cross-linking Agents: The two hydroxyl groups can act as cross-linking sites, enabling the formation of robust, three-dimensional polymer networks. researchgate.net The nonyl chain would influence the mechanical properties of the resulting thermoset, potentially increasing its flexibility and impact resistance.
The combination of the adhesive catechol head and the bulky, hydrophobic nonyl tail makes this molecule an amphiphilic building block, ideal for creating materials with tailored interfacial properties. nih.gov
| Application Area | Key Property from this compound | Potential Material Type |
|---|---|---|
| Adhesives & Sealants | Surface binding of catechol group | Underwater adhesives, high-strength composites |
| Coatings | Hydrophobicity of nonyl chain, redox activity of catechol | Anti-corrosion, anti-fouling, water-repellent surfaces |
| Smart Materials | Reversible oxidation of catechol | Stimuli-responsive hydrogels, self-healing polymers |
| Polymer Networks | Diol functionality for cross-linking | Thermosets, elastomers with modified mechanical properties |
Application as Molecular Probes in Mechanistic Biological Research
Molecular probes are essential tools for visualizing and understanding complex biological processes. nih.gov this compound possesses features that make it a promising candidate for the development of specialized probes.
The core principle behind its use as a probe lies in the redox chemistry of the catechol group. nih.gov The transition between the catechol (diol) and o-quinone forms involves a change in the molecule's electronic structure, which can lead to a detectable change in fluorescence or color. This "turn-on" or "turn-off" response can be engineered to detect specific analytes or biological events, such as changes in cellular redox state or the presence of reactive oxygen species (ROS). nih.gov
The highly lipophilic nonyl chain would cause the molecule to preferentially localize within non-polar environments, such as the lipid bilayers of cell membranes. This makes it a potential tool for:
Membrane Studies: Probing the structure, fluidity, and oxidative stress within cellular membranes.
Enzyme Activity Assays: Designing substrates for enzymes like catechol oxidase, where the enzymatic conversion to the quinone can be monitored spectrophotometrically. mdpi.comrsc.org
Targeted Imaging: By attaching specific targeting moieties, the probe could be directed to particular organelles or cell types to report on localized biochemical events. nih.gov
Theoretical Chemical Studies and Predictive Methodologies
Before engaging in extensive laboratory synthesis and testing, computational chemistry offers powerful tools to predict the behavior of molecules like this compound. researchgate.net Methods such as Density Functional Theory (DFT) are used to model its properties and guide experimental design. nih.gov
Theoretical studies on this molecule would likely focus on:
Structural Optimization: Calculating the most stable three-dimensional conformation, including bond lengths, bond angles, and the orientation of the flexible nonyl chain. nih.gov
Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is critical for predicting its redox potential, UV-visible absorption spectra, and general reactivity.
Spectroscopic Prediction: Simulating its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra to aid in its identification and characterization once synthesized. nih.gov
Reaction Mechanisms: Modeling the pathways of its oxidation and other chemical transformations to understand the energetics and intermediates involved. nih.gov
Intermolecular Interactions: Simulating how it would interact with surfaces, solvents, or biological molecules, which is crucial for predicting its performance in materials and biological applications.
These predictive studies save significant time and resources by identifying promising research avenues and providing a deeper understanding of the molecule's fundamental chemical nature. researchgate.net
| Computational Method | Predicted Property | Relevance |
|---|---|---|
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies | Structural characterization, spectral assignment |
| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra | Predicting optical properties for probes and materials |
| Molecular Dynamics (MD) | Conformational dynamics, solvent interactions | Understanding behavior in solution and at interfaces |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bonding analysis, non-covalent interactions | Investigating hydrogen bonding and adhesive forces |
Interdisciplinary Research Integrating Chemical and Environmental Sciences
The structure of this compound is closely related to nonylphenols, a class of compounds known for their widespread use as surfactants and their status as environmental contaminants. nih.govacs.org Nonylphenols are degradation products of alkylphenol ethoxylates and are known to be persistent and bioaccumulative. researchgate.netacs.org
Interdisciplinary research at the chemistry-environment interface would investigate this compound in the context of:
Environmental Fate and Transformation: Studying whether this compound is a metabolic byproduct of nonylphenol in organisms or a product of environmental degradation. Research has shown that aromatic compounds can be hydroxylated in the environment. researchgate.net
Bioaccumulation and Persistence: The long nonyl chain suggests a high octanol-water partition coefficient (Kow), indicating a tendency to accumulate in fatty tissues of organisms and partition into sediments. nih.gov Its persistence compared to its non-hydroxylated parent compound, nonylphenol, would be a key area of investigation.
Atmospheric Chemistry: Substituted catechols are known to react with atmospheric oxidants like ozone and hydroxyl radicals at the air-water interface, contributing to the formation of secondary organic aerosols (SOA). researchgate.netacs.orguky.edu Studies on this compound could help model the atmospheric fate of related pollutants.
Ecotoxicology: Assessing its potential toxicity and endocrine-disrupting effects on aquatic life and other organisms, comparing it to the known impacts of nonylphenol. acs.orgresearchgate.net
This research is vital for understanding the complete environmental lifecycle of alkylphenol-related contaminants and for developing a comprehensive picture of their impact on ecosystems.
Q & A
Basic: How can researchers design in vivo experiments to evaluate the nephrotoxicity of 3-Nonylbenzene-1,2-diol?
Answer:
A validated approach involves administering the compound via drinking water (e.g., 1% w/v) to animal models (e.g., rodents) over 28 days, mimicking ethane-1,2-diol-induced urolithiasis. Monitor urinary oxalate levels and renal CaOx deposition histologically. The metabolic pathway involves hepatic oxidation to oxalic acid, which chelates calcium, leading to nephrotoxicity. Include control groups and measure biomarkers like serum creatinine and BUN to assess renal function .
Advanced: How can conflicting genotoxicity data between in vitro and in vivo studies for benzene-1,2-diol derivatives be resolved?
Answer:
Address discrepancies by:
Threshold of Toxicological Concern (TTC) Analysis : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 µg/kg/day). If exposure exceeds this, prioritize in vivo follow-ups.
Integrated Testing Strategies : Combine bacterial reverse mutation (Ames test), micronucleus assays, and Comet assays to assess DNA damage across endpoints.
Dose-Response Modeling : Use benchmark dose (BMD) software to evaluate in vivo relevance.
Refer to EFSA’s safety assessment framework for benzene-1,2-diol derivatives, which highlights metabolic activation differences as a key confounding factor .
Basic: What analytical methods are recommended for structural characterization of this compound?
Answer:
- THz Spectroscopy : Distinguishes constitutional isomers (e.g., benzene-1,2-diol vs. 1,3-diol) by detecting intermolecular vibrational modes (0.5–6 THz). Solid-phase samples require pelletization with polyethylene for transmission measurements.
- Infrared (IR) Spectroscopy : Assign intramolecular vibrations (e.g., O-H stretching at 3200–3600 cm⁻¹).
- Density Functional Theory (DFT) : Validate spectral assignments using B3LYP/6-311+G(d,p) calculations .
Advanced: How can computational methods predict the conformational stability of this compound?
Answer:
Conformer Sampling : Use molecular dynamics (MD) or Monte Carlo simulations to explore rotational barriers of the nonyl chain and diol moiety.
Functional Selection : B3LYP and ωB97X-D functionals reliably predict relative conformer energies, while GGA functionals (e.g., BP86) may overestimate stability of specific conformers.
Benchmarking : Compare computed IR spectra with gas-phase experimental data (e.g., O-H stretching fundamentals) to refine torsional parameters. Refer to ethane-1,2-diol conformer studies for methodology .
Basic: What synthetic strategies are effective for producing this compound?
Answer:
- Catalytic Oxidation : Use chromic acid (Cr(VI)) under acidic conditions (0.5 M H₂SO₄) with 1,10-phenanthroline as a promoter to oxidize alkenes or alcohols to diols. Maintain [Cr(VI)] at 0.001 mol/dm³ and stoichiometric excess of the precursor.
- Work-Up : Isolate the product via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress by UV-Vis spectroscopy (λ = 350–450 nm for Cr(VI) reduction) .
Advanced: How can researchers evaluate the metabolic fate of this compound in mammalian systems?
Answer:
Metabolite Profiling : Administer isotopically labeled (¹³C/²H) compound to rodents. Analyze plasma, urine, and tissues via LC-HRMS to identify phase I/II metabolites (e.g., glucuronides, sulfates).
Enzymatic Assays : Incubate with liver microsomes/CYP450 isoforms to identify oxidative pathways.
Computational Prediction : Use tools like ADMET Predictor™ or SwissADME to simulate metabolic sites. Compare with limonene-1,2-diol metabolism, which involves hydroxylation and carboxylation .
Basic: What database search strategies optimize literature retrieval for this compound?
Answer:
Use PubMed/Scifinder with syntax:
(this compound[tw] OR "C9H20O2"[rn]) NOT (patent[pt] OR review[pt])- Apply filters: [tw] = text word, [rn] = registry number, [org] = organism. Include synonyms (e.g., "nonylcatechol") and limit to experimental studies. For toxicity data, search ECHA or EFSA dossiers using CAS numbers .
Advanced: How do micellar systems influence the reaction kinetics of diol oxidation?
Answer:
Micelles (e.g., CTAB) enhance reaction rates by:
Concentration Effect : Localizing reactants in the hydrophobic core.
Transition-State Stabilization : Reducing activation energy via electrostatic interactions.
pH Modulation : Altering proton availability at the micelle-water interface.
Study promoted vs. unpromoted chromic acid oxidation of ethane-1,2-diol to quantify rate enhancements (e.g., k_promoted/k_unpromoted ≈ 5–10) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
